REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][C:4]2([C:11]3[S:12][CH:13]=[CH:14][C:10]=3[CH2:9][CH2:8][O:7]2)[CH2:3][CH2:2]1.C(=O)(OC(C)(C)C)[O:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=O.[Cl-].[Na+]>CC1CCCO1>[N:1]1([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:16])[CH2:2][CH2:3][C:4]2([C:11]3[S:12][CH:13]=[CH:14][C:10]=3[CH2:9][CH2:8][O:7]2)[CH2:5][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
N1CCC2(CC1)OCCC1=C2SC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
65.6 g
|
Type
|
reactant
|
Smiles
|
C(OC(=O)OC(C)(C)C)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
The aqueous layer is washed twice with 2-methyltetrahydrofuran (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC2(CC1)OCCC1=C2SC=C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |